REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:9]=1[C:10](Cl)=[O:11]>C(O)(=O)C>[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:9]=1[C:10]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)=[O:11]
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Name
|
|
Quantity
|
355 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
253.39 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)Cl)C(=CC=C1)F
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
Stir until mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction in an ice-water bath
|
Type
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TEMPERATURE
|
Details
|
Adjust cooling bath to ˜13° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
CUSTOM
|
Details
|
reaction temperature at approximately 13-15° C
|
Type
|
STIRRING
|
Details
|
Stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolve residue in 2 L of ice water
|
Type
|
TEMPERATURE
|
Details
|
Cool flask in an ice water bath
|
Type
|
ADDITION
|
Details
|
Add 5 N NaOH
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below 30° C
|
Type
|
FILTRATION
|
Details
|
Filter at ˜10° C
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the solid in 1.5 L of methanol at room temperature
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the methanol solution
|
Type
|
CUSTOM
|
Details
|
solvent exchange with toluene 2.0 L, afforded pure product
|
Type
|
FILTRATION
|
Details
|
Filter
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)F)C(=O)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |